molecular formula C36H56O6 B1684568 Bevirimat CAS No. 174022-42-5

Bevirimat

Cat. No. B1684568
M. Wt: 584.8 g/mol
InChI Key: YJEJKUQEXFSVCJ-WRFMNRASSA-N
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Description

Bevirimat, also known as 3-O-(3’,3’-dimethylsuccinyl) betulinic acid, MPC-4326, or PA-457, is a potent inhibitor of both wild-type and drug-resistant HIV-1 replication . It acts by disrupting a late step in Gag processing involving the conversion of the capsid precursor (p25) to the mature capsid protein (p24) .


Synthesis Analysis

The synthesis of Bevirimat involves the creation of phosphorus analogs of the compound, which are then evaluated for their anti-HIV-1 activity . The process involves the synthesis of 3-carboxyacyl betulinic acid’s phosphate and phosphonate derivatives .


Molecular Structure Analysis

Bevirimat has a molecular weight of 584.8262 and a chemical formula of C36H56O6 . It belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units .


Chemical Reactions Analysis

Bevirimat specifically inhibits the cleavage of spacer peptide 1 (SP1) from the C-terminus of the capsid, resulting in defective core condensation . It binds at the SP1/capsid junction, preventing cleavage by the HIV protease .

Scientific Research Applications

Binding Mechanism and Inhibition Effect

Bevirimat targets the final cleavage step in the maturation of the HIV-1 Gag precursor, specifically inhibiting the cleavage of p25 (CA-SP1) to p24 (CA) and SP1, which is essential for virus maturation. Photoaffinity analogs of Bevirimat and mass spectrometry have mapped its binding site to Gag within immature virus-like particles, indicating direct interaction at sequences overlapping the CA-SP1 cleavage site and a second region of interaction within the Major Homology Region (MHR) (Nguyen et al., 2011).

Susceptibility Based on Gag Spacer Peptide 1 Polymorphisms

The susceptibility of HIV-1 to Bevirimat is modulated by baseline polymorphisms in Gag spacer peptide 1. Studies have found reduced Bevirimat susceptibility associated with naturally occurring polymorphisms at positions 6, 7, and 8 in Gag spacer peptide 1 (Van Baelen et al., 2009).

Resistance Development

The development of resistance to Bevirimat poses challenges for its effectiveness. Approximately 30% of treatment-naive HIV subtype-B isolates harbor at least one mutation associated with reduced susceptibility to Bevirimat. This prevalence increases to 45% in HIV isolates with protease inhibitor resistance, indicating the need for screening for Bevirimat resistance mutations before administration (Verheyen et al., 2010).

Overcoming Drug Resistance

Research into new derivatives of Bevirimat aims to overcome drug resistance. Some derivatives have shown improved activity against Bevirimat-resistant (BVM-R) HIV-1 variants, suggesting potential for further development as anti-AIDS clinical trial candidates (Dang et al., 2013).

Safety And Hazards

Bevirimat is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEJKUQEXFSVCJ-WRFMNRASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169749
Record name Bevirimat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bevirimat has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation. Specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease.
Record name Bevirimat
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Product Name

Bevirimat

CAS RN

174022-42-5
Record name Bevirimat
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Record name Bevirimat [INN]
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Record name Bevirimat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06581
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Record name Bevirimat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lup-20(29)-en-28-oic acid, 3-(3-carboxy-3-methyl-1-oxobutoxy)-, (3β)
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Record name BEVIRIMAT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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